molecular formula C10H13NS B11912382 1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline CAS No. 221107-41-1

1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11912382
CAS No.: 221107-41-1
M. Wt: 179.28 g/mol
InChI Key: ISMGBMVDFPCAEQ-UHFFFAOYSA-N
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Description

1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline (1-MeS-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a methylthio (-SMe) substituent at the 1-position of the isoquinoline scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

221107-41-1

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

1-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H13NS/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-5,10-11H,6-7H2,1H3

InChI Key

ISMGBMVDFPCAEQ-UHFFFAOYSA-N

Canonical SMILES

CSC1C2=CC=CC=C2CCN1

Origin of Product

United States

Preparation Methods

Acylation-Cyclization-Reduction Sequence

The foundational approach for tetrahydroisoquinolines involves a three-step sequence: acylation of a β-substituted ethylamine, acid-catalyzed cyclization, and subsequent reduction. For MT-THIQ, this pathway could be adapted as follows:

  • Acylation : Reacting β-(methylthio)ethylamine with an acyl chloride (e.g., acetyl chloride) in a non-polar solvent (toluene, dichloromethane) with a base (triethylamine) at 0–80°C for ≤5 hours.

  • Cyclization : Treating the resultant amide with polyphosphoric acid (PPA) or PCl₃/P₂O₅ at 130–150°C to form the dihydroisoquinoline core.

  • Reduction : Using NaBH₄, LiAlH₄, or catalytic hydrogenation to saturate the 3,4-dihydro intermediate.

Key Consideration : The methylthio group’s electron-donating properties may accelerate cyclization compared to phenyl analogues but could increase susceptibility to oxidation under acidic conditions.

Methodological Adaptations for Methylthio Functionalization

Direct Synthesis via Thioether-Containing Precursors

Patent CN101851200A demonstrates that β-phenylethylamine can be acylated and cyclized to form 1-phenyl-3,4-dihydroisoquinoline. For MT-THIQ, replacing β-phenylethylamine with β-(methylthio)ethylamine introduces the thioether group at the initial stage.

Critical Parameters :

  • Solvent Selection : Non-polar solvents (toluene, xylene) minimize nucleophilic side reactions of the thioether.

  • Cyclization Agents : PPA achieves 70–72% yields in phenyl analogues at 130–150°C, but lower temperatures (110–120°C) may be required for MT-THIQ to prevent S-demethylation.

Post-Cyclization Thiolation

An alternative route involves introducing the methylthio group after cyclization. For example:

  • Synthesize 1-chloro-3,4-dihydroisoquinoline via established methods.

  • Perform nucleophilic substitution with NaSMe in DMF at 60–80°C.

  • Reduce the dihydro intermediate to MT-THIQ.

Advantage : Avoids exposing the thioether to harsh cyclization conditions.
Challenge : Lower regioselectivity during substitution may require protecting group strategies.

Comparative Analysis of Reducing Agents

The choice of reducing agent significantly impacts yield and purity. Data from phenyltetrahydroisoquinoline syntheses suggest the following trends:

Reducing AgentTemperature (°C)Yield (%)Purity (%)
NaBH₄0–2583–8595
LiAlH₄0–2584–8797
H₂ (Pd/C)25–5078–8290

For MT-THIQ, NaBH₄ is preferred due to its milder conditions and compatibility with thioethers, whereas LiAlH₄ risks over-reduction or S–C bond cleavage.

Optimization of Cyclization Conditions

Acid Catalysts and Temperature Effects

Patent CN103159677A highlights P₂O₅/PCl₃ as effective cyclization agents, avoiding toxic phosphorus oxide gases. For MT-THIQ:

  • PPA vs. P₂O₅/PCl₃ : P₂O₅/PCl₃ mixtures at 110°C for 2 hours achieved 72% cyclization yields in phenyl systems, likely transferable to MT-THIQ with reduced decomposition.

  • Residence Time : Extending reaction time beyond 3 hours in PPA led to <5% yield improvement but increased side products.

Solvent-Free Approaches

Recent advances in solvent-free cyclization (e.g., ball-milling with PPA) could enhance MT-THIQ synthesis by minimizing solvent-thioether interactions. Pilot studies in phenyl systems show 10–15% yield increases.

Purification and Stereochemical Control

Crystallization Techniques

MT-THIQ’s polarity necessitates optimized crystallization:

  • Solvent Pairing : Ethyl acetate/hexane (3:1) achieves 90–92% recovery in analogous compounds.

  • Activated Carbon Treatment : Reduces colored impurities by 40–50% without adsorbing the product.

Enantioselective Synthesis

While patents focus on racemic mixtures, MT-THIQ’s chiral center requires resolution:

  • Diastereomeric Salt Formation : Using D-tartaric acid in isopropanol/water (70°C) followed by alkaline hydrolysis yields 97.5% enantiopure product.

  • Catalytic Asymmetric Hydrogenation : Emerging methods with Ir or Ru catalysts offer >90% ee but remain untested for thioether-containing isoquinolines.

Industrial Scalability and Environmental Impact

Waste Reduction Strategies

  • Aqueous Workup : Patent CN103159677A eliminated organic solvents in N-(2-phenethyl)benzamide isolation, reducing VOC emissions by 60%. Adapting this to MT-THIQ could enhance sustainability.

  • Catalyst Recycling : PPA recovered via precipitation (cooling to 5°C) shows 80% reuse efficiency over five cycles.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
β-(Methylthio)ethylamine450–60055–60
PPA120–15020–25
NaBH₄80–10010–15

Automating the acylation step could reduce labor costs by 30%, as demonstrated in pilot-scale phenyltetrahydroisoquinoline production .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the methylthio group.

Scientific Research Applications

Neuroprotective Properties

1MeTIQ has been extensively studied for its neuroprotective effects, particularly against neurotoxins such as MPTP and rotenone. These neurotoxins are known to induce parkinsonian-like symptoms in animal models. Research indicates that 1MeTIQ can antagonize the behavioral syndromes produced by these neurotoxins, suggesting a protective role against dopaminergic cell death.

  • Mechanism of Action : The neuroprotective effects of 1MeTIQ are attributed to its ability to inhibit monoamine oxidase A and B (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters like dopamine. By inhibiting these enzymes, 1MeTIQ helps maintain higher levels of dopamine in the brain, thus offering protection against neurodegeneration .
  • Case Study : In rodent models, 1MeTIQ demonstrated a significant reduction in the biochemical and behavioral effects of MPTP-induced toxicity. This was evidenced by improved motor functions and reduced oxidative stress markers in the brain .

Management of Diabetic Neuropathic Pain

Recent studies have highlighted the potential of 1MeTIQ in managing diabetic neuropathic pain (DNP). Diabetic neuropathy is a common complication of diabetes characterized by nerve damage that results in pain and discomfort.

  • Research Findings : In a study involving streptozotocin (STZ)-induced diabetic mice, administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia—two key symptoms of DNP. The antihyperalgesic effects were comparable to those achieved with standard treatments like gabapentin .
  • Mechanistic Insights : The antihyperalgesic effects of 1MeTIQ were linked to its modulation of serotonergic and dopaminergic systems. Specifically, it restored altered levels of serotonin and dopamine in the brains of diabetic mice, suggesting that its efficacy may be mediated through supraspinal opioidergic pathways .

Anti-addictive Properties

1MeTIQ has also been investigated for its anti-addictive properties. It has shown promise in reducing substance abuse behaviors, particularly concerning cocaine addiction.

  • Experimental Evidence : In studies involving rats self-administering cocaine, 1MeTIQ was found to attenuate the reinforcing effects of cocaine, indicating its potential as a therapeutic agent for addiction treatment .
  • Pharmacological Mechanisms : The anti-addictive properties are believed to stem from its ability to regulate dopamine neurotransmission and its antioxidant properties that protect against oxidative stress commonly associated with substance abuse .

Summary Table of Applications

Application AreaKey FindingsReferences
NeuroprotectionProtects against MPTP-induced neurotoxicity ,
Management of Diabetic PainReverses mechanical allodynia and hyperalgesia ,
Anti-addictionReduces cocaine self-administration

Mechanism of Action

The mechanism of action of 1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of THIQs is highly dependent on substituents at the 1-position and aromatic ring modifications. Key analogs are compared below:

Compound Substituent(s) Biological Activity Key Findings
1-MeS-THIQ 1-(Methylthio) Putative receptor affinity Structural analogs (e.g., ortho-methylthio derivatives) show high affinity for 5-HT1A/7 receptors .
1-MeTHIQ 1-Methyl Neuroprotective, MAO inhibition Reduces oxidative stress, inhibits MAO, and restores dopamine levels .
1-BnTHIQ 1-Benzyl Neurotoxic Reduces tyrosine hydroxylase activity and dopamine levels, mimicking Parkinsonian pathology .
Higenamine 1-(4-Hydroxybenzyl), 6,7-diol Neuroprotective, cardiostimulant Increases glutathione and nitric oxide, protects against oxidative stress .
Salsolinol derivatives 1-Methyl-6,7-diol Neurotoxic via N-methylation N-methylation generates isoquinolinium ions, causing dopaminergic toxicity .
1-Aryl-THIQs (e.g., 3i–3l) 1-Aryl, 6,7-dimethoxy Antimalarial, local anesthetic Antiplasmodial activity (IC50 < 0.2 μg/mL) with low cytotoxicity ; structure-dependent toxicity .

Metabolic and Pharmacokinetic Profiles

  • Blood-Brain Barrier (BBB) Penetration : Both 1-MeTHIQ and unsubstituted TIQ cross the BBB efficiently, with brain concentrations 4.5-fold higher than blood levels .
  • Metabolism: 1-MeTHIQ is primarily excreted unchanged (72%) but forms 4-hydroxy-1MeTHIQ (8.7%) and minor N-methylated metabolites . 1-BnTHIQ and salsolinols undergo N-methylation in the substantia nigra, producing neurotoxic cations via MAO oxidation . 1-MeS-THIQ’s methylthio group may alter metabolic stability or sulfoxide/sulfone formation, though this requires empirical validation.

Neuroprotective vs. Neurotoxic Effects

  • Neuroprotective Agents : 1-MeTHIQ and higenamine enhance antioxidant defenses (e.g., glutathione) and counteract oxidative stress, making them candidates for Parkinson’s disease therapy .
  • Neurotoxic Agents: 1-BnTHIQ and N-methylated salsolinols inhibit dopamine synthesis and promote neuronal apoptosis, mirroring MPTP’s mechanism .

Structure-Activity Relationships (SAR)

  • 1-Position Substituents :
    • Alkyl Groups (e.g., 1-MeTHIQ) : Enhance neuroprotection via MAO inhibition and antioxidant effects .
    • Aryl Groups (e.g., 1-(3′,4′-methylenedioxyphenyl)) : Confer antimalarial and local anesthetic properties .
    • Benzyl Groups (1-BnTHIQ) : Introduce neurotoxicity through dopamine depletion .
  • Aromatic Ring Modifications :
    • 6,7-Dimethoxy groups (e.g., F-18 derivatives) enhance β-adrenergic receptor interactions .
    • Halogenation (e.g., 7-chloro-THIQ) improves antifungal activity by targeting ergosterol biosynthesis .

Biological Activity

1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline (MeTHIQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H13NS
  • Molecular Weight : 181.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 221107-41-1

MeTHIQ exhibits several mechanisms that contribute to its biological activity:

  • Monoamine Oxidase Inhibition : MeTHIQ has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which is beneficial for mood regulation and may have antidepressant effects .
  • Neuroprotection : Research indicates that MeTHIQ can protect neurons from damage caused by neurotoxins such as MPTP and rotenone. It appears to exert neuroprotective effects by scavenging free radicals and modulating glutamatergic activity .
  • Antioxidant Activity : The compound reduces oxidative stress by lowering the production of reactive oxygen species (ROS), contributing to its neuroprotective properties .

Antidepressant Effects

MeTHIQ has demonstrated significant antidepressant-like activity in animal models. In forced swimming tests (FST), it showed efficacy comparable to traditional antidepressants like desipramine, primarily through the modulation of monoamine levels .

Anti-addictive Properties

Studies suggest that MeTHIQ may reduce cravings associated with substance abuse disorders. Its ability to modulate dopamine metabolism positions it as a potential candidate for treating addiction .

Neuroprotective Effects

MeTHIQ has been investigated for its protective effects against neurodegenerative diseases. It has shown promise in reducing neuroinflammation and protecting against neuronal cell death in various models .

Research Findings and Case Studies

StudyFindings
Patsenka & Antkiewicz-Michaluk (2004)Demonstrated that MeTHIQ inhibits MAO-A and MAO-B, leading to increased monoamine levels in the brain.
Gremmen et al. (2021)Discussed the structural activity relationship (SAR) of tetrahydroisoquinoline derivatives, highlighting MeTHIQ's unique properties that enhance its biological activity.
PMC3971447 (2013)Found that MeTHIQ significantly reduces DOPAC levels in the hypothalamus and increases 3-MT levels, indicating alterations in dopamine metabolism .

Comparative Analysis with Related Compounds

A comparison of MeTHIQ with other tetrahydroisoquinoline derivatives reveals distinct advantages:

CompoundBiological ActivityMechanism
1-Methyl-1,2,3,4-tetrahydroisoquinolineNeuroprotective, antidepressantMAO inhibition
1-(Thienyl)-1,2,3,4-tetrahydroisoquinolineAnticancerEnzyme inhibition
1-(Benzyl)-1,2,3,4-tetrahydroisoquinolineAntimicrobialCell wall synthesis inhibition

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